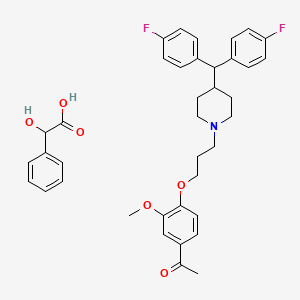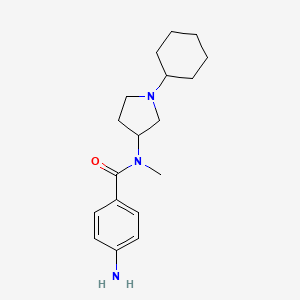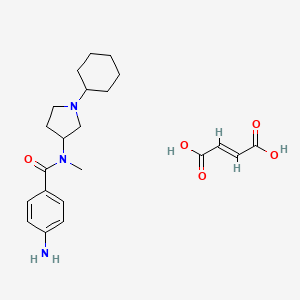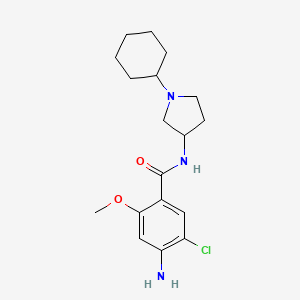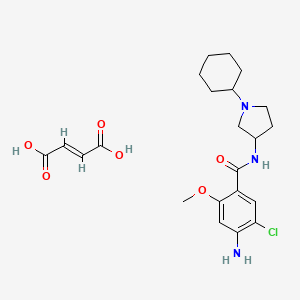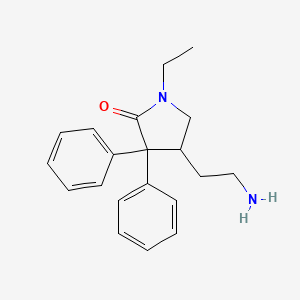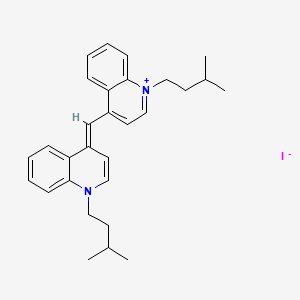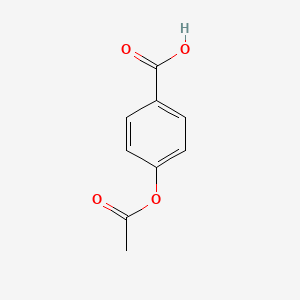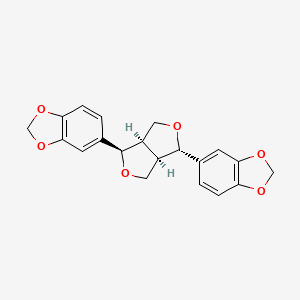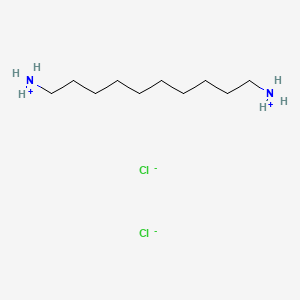
1,10-Decanediamine, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Decanediamine, dihydrochloride is a biochemical . It is used as a raw material for organic synthesis, mainly as a monomer for long chain polyamide polymerization such as PA10.10, PA10.12 . It can also be used as a molecular weight regulator or as a cross-linker .
Molecular Structure Analysis
The molecular formula of 1,10-Decanediamine, dihydrochloride is C10H26Cl2N2 . The molecular weight is 245.233 . The IUPAC Standard InChI is InChI=1S/C10H24N2.2ClH/c1-2-3-4-5-6-7-8-10(12)9-11;;/h10H,2-9,11-12H2,1H3;2*1H .Physical And Chemical Properties Analysis
1,10-Decanediamine, dihydrochloride is a solid . It has a boiling point of 140 °C/12 mmHg (lit.) and a melting point of 59-61 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Food Contact Materials Safety
1,10-Decanediamine, dihydrochloride is used as a co-monomer for manufacturing polyamide articles in contact with food. It's considered safe for consumer use in aqueous, acidic, and dairy foodstuffs at room temperature or for short-term contact up to 150°C, as long as its migration does not exceed 0.05 mg/kg of food (Flavourings, 2011).
Modification of Poly(Ethylene Terephthalate)
1,10-Decanediamine is used to modify poly(ethylene terephthalate) (PET), enhancing thermal stability, rheology, and mechanical properties. Its application in PET leads to improved performance and makes it a potential material for packaging (Gao, Liu, He, & Bai, 2020).
Photochromic Film Fabrication
1,10-Decanediamine is integral in fabricating self-assembled ultrathin photochromic films. These films exhibit high-photochromic response, excellent stability, and reversibility, making them useful in various optical applications (Wang, Ma, Zhang, Xu, Fu, & Yao, 2009).
Inorganic/Organic Superlattice Films
1,10-Decanediamine is used in the development of inorganic/organic superlattice films, particularly enhancing the photochromic properties of these films. Its role is crucial in manipulating the microstructure and properties of these layered structures (Chen, Ma, He, Xie, Shao, Yang, & Yao, 2002).
Schiff Base Synthesis
In the field of chemistry, 1,10-Decanediamine is used in the synthesis of Schiff bases, which are significant in various applications including catalysis and materials science. Its ability to form stable compounds with other chemicals is a key aspect of its utility (Yu, 2006).
Safety And Hazards
1,10-Decanediamine, dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Eigenschaften
CAS-Nummer |
7408-92-6 |
|---|---|
Produktname |
1,10-Decanediamine, dihydrochloride |
Molekularformel |
C10H28Cl2N2 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
10-azaniumyldecylazanium;dichloride |
InChI |
InChI=1S/C10H24N2.2ClH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |
InChI-Schlüssel |
YHMAVHLRZAQXNS-UHFFFAOYSA-P |
SMILES |
C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |
Kanonische SMILES |
C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,10-Decanediamine, dihydrochloride; Decane-1,10-diamine dihydrochloride; 1,10-DECANEDIAMINE, DIHYDROCHLORIDE; 10-azaniumyldecylazanium dichloride. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



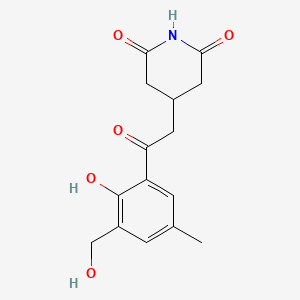
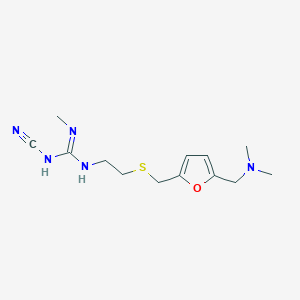
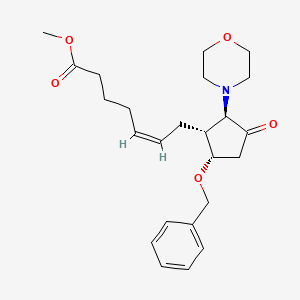
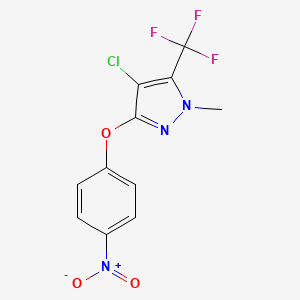
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
